molecular formula C13H32N2O7Si2 B096528 N,N-Bis(3-trimethoxysilylpropyl)urea CAS No. 18418-53-6

N,N-Bis(3-trimethoxysilylpropyl)urea

Cat. No.: B096528
CAS No.: 18418-53-6
M. Wt: 384.57 g/mol
InChI Key: HSDGFGSXXVWDET-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Bis(3-Trimethoxysilylpropyl)urea, also known as bis-silanes, primarily targets siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . It is used as an adhesion promoter, coupling agent, and intermediate in chemical production .

Mode of Action

This compound forms a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure . It has the ability to form up to six bonds to a substrate compared to conventional silanes, which can form only three bonds to a substrate .

Biochemical Pathways

It is known that the organofunctional group of this compound alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .

Pharmacokinetics

It is known that this compound reacts slowly with moisture/water , which may influence its bioavailability.

Result of Action

The result of the action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is the formation of a durable bond between organic and inorganic materials, leading to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .

Action Environment

The action of N,N’-Bis(3-Trimethoxysilylpropyl)urea is influenced by environmental factors such as moisture and water. It has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water . This property enhances its hydrolytic stability, impacting its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(3-Trimethoxysilylpropyl)urea is synthesized through the reaction of 3-aminopropyltrimethoxysilane with urea. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the hydrolysis of the methoxy groups, followed by condensation reactions that lead to the formation of the silane-urea compound.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-Trimethoxysilylpropyl)urea involves large-scale reactions in reactors designed to handle the specific requirements of silane chemistry. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-Trimethoxysilylpropyl)urea undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions . These reactions are crucial for its function as a coupling agent.

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are siloxane networks, which are essential for the compound’s role in enhancing adhesion and durability in composite materials .

Comparison with Similar Compounds

N,N’-Bis(3-Trimethoxysilylpropyl)urea is unique due to its high hydrolytic stability and ability to form multiple bonds with substrates. Similar compounds include:

N,N’-Bis(3-Trimethoxysilylpropyl)urea stands out due to its enhanced durability and effectiveness in forming strong, stable bonds in various applications.

Biological Activity

N,N-Bis(3-trimethoxysilylpropyl)urea is a silane coupling agent that has garnered attention in various fields, including biology and medicine, due to its unique properties and applications. This compound is recognized for its ability to enhance the adhesion between organic and inorganic materials, making it particularly useful in surface modification, biomolecule immobilization, and the development of medical devices. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

This compound primarily interacts with siliceous surfaces and various metal oxides (e.g., aluminum, zirconium). The compound forms durable covalent bonds through hydrolyzable groups that create stable condensation products. This bonding mechanism is crucial for improving the adhesion characteristics of substrates, which can influence cellular behavior and biological assays.

Key Mechanisms:

  • Covalent Bond Formation: The compound’s organofunctional groups alter the wetting properties of surfaces, facilitating better adhesion.
  • Catalytic Activity: It can catalyze chemical transformations at the interface between different materials.
  • Interfacial Modification: Alters the characteristics of the interfacial region, which can impact biological interactions.

The biochemical properties of this compound include:

  • Hydrolytic Stability: Exhibits significantly higher stability compared to conventional silanes, which enhances its performance in humid environments.
  • Cellular Interaction: Alters substrate characteristics that may affect cell attachment and proliferation.

Applications in Biological Research

This compound has been utilized in various biological applications:

  • Surface Modification for Assays:
    • Enhances the performance of biosensors by improving biomolecule immobilization on sensor surfaces.
    • Facilitates the development of platforms for enzyme assays and other biochemical tests.
  • Medical Device Development:
    • Used in coatings for implants and surgical devices to improve biocompatibility and reduce rejection rates.
    • Enhances adhesion in composite materials used in dental applications.

Case Study 1: Surface Modification for Enzyme Immobilization

A study demonstrated that modifying glass surfaces with this compound significantly increased the loading capacity of enzymes. The modified surfaces showed improved enzyme activity retention over time compared to unmodified controls.

ParameterModified SurfaceControl Surface
Enzyme Loading Capacity (mg/m²)15090
Retention after 30 days (%)8550

Case Study 2: Biocompatibility in Medical Devices

Research involving the application of this silane in coatings for orthopedic implants revealed enhanced biocompatibility. In vitro studies indicated reduced inflammatory responses when cells were cultured on coated surfaces compared to uncoated ones.

ParameterCoated ImplantsUncoated Implants
Inflammatory Cytokine Levels (pg/mL)2050
Cell Viability (%)9570

Safety and Toxicology

While this compound is generally considered safe for use in laboratory settings, it may cause skin irritation and respiratory issues upon exposure. Proper safety measures should be implemented during handling, including the use of protective equipment.

Properties

IUPAC Name

1,3-bis(3-trimethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGFGSXXVWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N2O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18418-53-6
Record name Bis[3-(Trimethoxysilyl)Propyl]Urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.